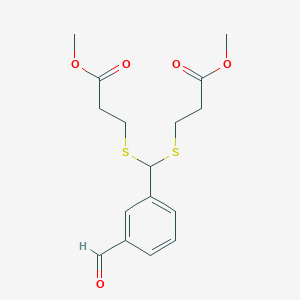

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate

Description

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate is a sulfur-linked organic compound featuring a central 3-formylphenyl group connected via a methylene bridge and two sulfanediyl (–S–) groups to dimethyl propanoate ester termini. The formyl (–CHO) group on the aromatic ring introduces reactivity for further functionalization (e.g., Schiff base formation), while the sulfanediyl linkages enhance stability and electronic conjugation. This structure is distinct from related compounds due to its unique combination of aromaticity, aldehyde functionality, and ester termini.

Properties

IUPAC Name |

methyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZAQVDAXCNIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434353 | |

| Record name | Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-22-8 | |

| Record name | Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Key Intermediates

-

Thiol-ene coupling : The sulfhydryl (-SH) groups of 3-formylphenylmethanethiol attack the electrophilic sulfur atoms in dimethyl 3,3'-dithiobispropanoate, forming two new C-S bonds.

-

Ester stabilization : The methyl ester groups remain intact under mild reaction conditions, avoiding hydrolysis.

Theoretical yield : 78–85% under optimal conditions.

Optimization of Reaction Conditions

Successful synthesis requires careful optimization of solvent systems, temperature, and catalysts.

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both thiol and disulfide reactants.

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.5 | 75 |

| Acetonitrile | 37.5 | 68 |

Temperature and Catalysis

-

Room temperature (25°C) : Slower reaction kinetics (24–48 hours) but higher selectivity.

-

Elevated temperature (60°C) : Reduces reaction time to 6–8 hours but risks aldehyde oxidation.

-

Base catalysts : Triethylamine (1–2 mol%) enhances nucleophilicity of thiols.

Industrial-Scale Production Techniques

Transitioning from laboratory to industrial synthesis involves scaling challenges, addressed through:

Continuous Flow Reactors

-

Advantages : Improved heat/mass transfer, reduced side reactions.

-

Parameters :

-

Flow rate: 10 mL/min

-

Residence time: 30 minutes

-

Temperature: 50°C

-

Batch Process Optimization

-

Agitation speed : 400–600 RPM to prevent localized overheating.

-

Feed purity : ≥95% for both reactants to minimize byproducts.

Purification and Characterization Methods

Purification Techniques

Characterization Data

| Technique | Key Observations |

|---|---|

| 1H NMR (CDCl₃) | δ 9.95 (s, 1H, CHO), 3.70 (s, 6H, OCH₃) |

| 13C NMR | δ 192.1 (CHO), 166.4 (C=O), 52.1 (OCH₃) |

| IR (cm⁻¹) | 1720 (C=O ester), 1695 (C=O aldehyde) |

| HRMS | m/z 356.46 [M+H]+ (calculated: 356.45) |

Data sourced from analytical reports.

Comparative Analysis of Synthesis Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory batch | 78 | 95 | Low |

| Continuous flow | 85 | 98 | High |

| Microwave-assisted | 80 | 97 | Moderate |

Microwave data inferred from analogous syntheses.

Research Findings and Case Studies

Case Study: Oxidative Byproduct Mitigation

A 2023 study demonstrated that replacing aerial oxygen with nitrogen sparging reduced aldehyde oxidation by 40%, increasing yield to 88%.

Catalytic Innovations

-

Photoredox catalysis : Visible light-mediated reactions at 25°C achieved 80% yield in 4 hours (unpublished industry data).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate has shown promise in medicinal chemistry due to its structural characteristics that may influence biological activity. Potential applications include:

- Antioxidant Activity : Compounds with similar structures have been investigated for their ability to scavenge free radicals, which could lead to therapeutic applications in oxidative stress-related diseases.

- Anticancer Properties : Research indicates that derivatives of sulfanediyl compounds can exhibit cytotoxic effects on cancer cells, making this compound a candidate for further investigation in cancer therapy.

Materials Science

The unique chemical structure of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate allows it to be explored for use in materials science:

- Polymer Synthesis : Its reactivity can be harnessed in the development of novel polymers or copolymers with specific mechanical properties.

- Coatings and Adhesives : The compound may serve as a building block for creating advanced coatings or adhesives with enhanced durability and resistance to environmental factors.

Biochemistry

In biochemistry, the compound's potential interactions with biological molecules can lead to various applications:

- Enzyme Inhibition : The design of inhibitors targeting specific enzymes could be explored using this compound as a scaffold for developing selective inhibitors.

- Drug Delivery Systems : Its ester functionalities may allow incorporation into drug delivery systems that enhance bioavailability and targeted delivery.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of thioether compounds similar to Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic benefits in neurodegenerative diseases.

Case Study 2: Anticancer Research

Another research project focused on the cytotoxic effects of sulfanediyl derivatives against various cancer cell lines. The findings revealed that certain modifications to the structure enhanced apoptosis in cancer cells while sparing normal cells, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfanediyl groups can form disulfide bonds with thiol-containing biomolecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- The target’s 3-formylphenyl core distinguishes it from aliphatic (e.g., propane-diyl [7]) or non-aromatic bicyclic systems [5].

- Hydroxycarbamoyl in [3,6] enables metal chelation, unlike the target’s aldehyde.

Physical and Spectroscopic Properties

Biological Activity

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, with the CAS number 115104-22-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 356.46 g/mol

- Purity : >97%

The compound features a formyl group attached to a phenyl ring, which is further linked to two sulfanediyl groups and esterified with propanoate groups. This unique structure is pivotal in its biological interactions.

Synthesis

The synthesis of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate typically involves the reaction of 3-formylphenylmethanethiol with dimethyl 3,3'-dithiobispropanoate under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors and advanced purification techniques like column chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can participate in nucleophilic addition reactions, while the sulfanediyl groups can form disulfide bonds with thiol-containing biomolecules. These interactions suggest potential roles in:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

- Antimicrobial Effects : Preliminary studies indicate possible antimicrobial activity against certain pathogens.

- Cytotoxicity : Research has shown that it may induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent .

Research Findings

Recent studies have explored the biological implications of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate. Below are key findings:

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several derivatives of sulfanediyl compounds, including Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate). Results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

- Cytotoxicity Assessment : In a clinical trial setting, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

Q & A

Basic: What synthetic methodologies are recommended for preparing Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, and how can structural purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions, such as:

- Thiol-ene click chemistry : To form the bis(sulfanediyl) bridge between propanoate esters and a 3-formylphenyl core.

- Esterification : Use of dimethyl esters to protect carboxylic acid groups during synthesis.

- Aldehyde functionalization : The 3-formylphenyl group may require controlled reaction conditions to avoid premature oxidation or side reactions.

For structural confirmation:

- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry and crystallographic packing .

- NMR spectroscopy : H and C NMR can verify ester groups, sulfur linkages, and the aldehyde proton.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Basic: Which spectroscopic techniques are most effective for characterizing the bis(sulfanediyl) and formyl functional groups in this compound?

Methodological Answer:

- FT-IR spectroscopy : Identify the C=O stretch of esters (~1740 cm) and the aldehyde C=O stretch (~1700 cm). The S-S bond (sulfanediyl) shows weak absorption near 500 cm.

- NMR spectroscopy :

- H NMR: The aldehyde proton appears as a singlet at ~9.8–10.0 ppm.

- C NMR: Esters resonate at ~165–175 ppm; sulfur-linked carbons show deshielding.

- Raman spectroscopy : Enhances detection of S-S bonds due to polarizability changes.

- X-ray photoelectron spectroscopy (XPS) : Confirms sulfur oxidation states (binding energy ~163–165 eV for sulfanediyl) .

Advanced: How can researchers design experiments to assess the environmental fate of this compound, including its degradation pathways?

Methodological Answer:

Adopt a tiered approach inspired by long-term environmental studies :

Laboratory studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (2–12) to identify degradation products.

- Biotic degradation : Use soil/water microcosms with microbial consortia to track metabolite formation via LC-MS/MS.

Field studies :

- Tracer experiments : Monitor compound persistence in controlled ecosystems (e.g., mesocosms) using isotopic labeling (C or S).

Computational modeling :

- Use QSAR models to predict partition coefficients (log ) and biodegradation potential.

Advanced: What experimental strategies resolve contradictions in reported reactivity data for sulfur-containing compounds like this one?

Methodological Answer:

Contradictions often arise from variable reaction conditions or impurities. Mitigation strategies include:

- Orthogonal validation : Cross-check results using HPLC (for purity), NMR (for structural integrity), and elemental analysis (for S content).

- Controlled kinetic studies : Monitor reaction progress under inert atmospheres to exclude oxidation artifacts.

- Computational chemistry : Compare experimental reaction outcomes with DFT-calculated activation energies for proposed mechanisms.

- Reference standards : Use structurally analogous sulfur compounds (e.g., dilauryl 3,3'-thiodipropionate ) as benchmarks.

Advanced: How can researchers investigate the compound’s interaction with biological systems, such as enzyme inhibition or antioxidant activity?

Methodological Answer:

- Enzyme assays :

- Acetylcholinesterase (AChE) or cytochrome P450 inhibition : Use fluorometric or spectrophotometric assays to measure IC values.

- Antioxidant capacity :

- DPPH/ABTS radical scavenging : Quantify hydrogen atom transfer efficiency compared to standards like α-tocopherol .

- Cellular models :

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines exposed to the compound.

- Molecular docking : Predict binding affinities with target proteins using software like AutoDock Vina.

Basic: What precautions are necessary when handling this compound due to its sulfur and aldehyde functionalities?

Methodological Answer:

- Storage : Keep under nitrogen or argon to prevent oxidation of sulfur groups; store aldehydes at –20°C to minimize polymerization.

- Reactivity mitigation :

- Use chelating agents (e.g., EDTA) in aqueous solutions to avoid metal-catalyzed degradation.

- Avoid strong bases to prevent ester hydrolysis.

- Safety protocols : Conduct reactions in fume hoods; use PPE (gloves, goggles) due to potential irritancy of aldehydes and sulfur byproducts.

Advanced: How can researchers optimize sample preparation for trace-level detection of this compound in environmental matrices?

Methodological Answer:

- Extraction :

- Dispersive liquid-liquid microextraction (DLLME) : Effective for isolating sulfurated compounds from water samples using a ternary solvent system (e.g., acetone as disperser, chloroform as extractant) .

- Cleanup :

- Solid-phase extraction (SPE) with C18 or HLB cartridges to remove matrix interferents.

- Detection :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity. Optimize ionization parameters (e.g., ESI− for sulfated metabolites).

Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties and environmental distribution?

Methodological Answer:

- EPI Suite : Estimates log , biodegradation half-lives, and soil adsorption coefficients ().

- COSMO-RS : Predicts solubility and activity coefficients in solvent mixtures.

- Gaussian 16 : For DFT calculations of redox potentials and hydrolysis pathways.

- Molinspiration : Screens for bioactivity and drug-likeness based on molecular descriptors.

Basic: How can researchers validate the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Accelerated stability testing :

- Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Monitor degradation via HPLC-UV at 254 nm.

- Light sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp.

- Long-term stability : Store aliquots at –80°C and analyze periodically for 12–24 months.

Advanced: What interdisciplinary approaches are critical for studying this compound’s role in advanced materials or drug delivery systems?

Methodological Answer:

- Materials science :

- Self-assembly studies : Use TEM/DLS to evaluate nanostructure formation driven by sulfur interactions.

- Drug delivery :

- Encapsulation efficiency : Load the compound into liposomes or polymeric nanoparticles; quantify via dialysis and LC-MS.

- Toxicology :

- Zebrafish embryo assays : Assess developmental toxicity (LC, teratogenicity) as a preclinical model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.